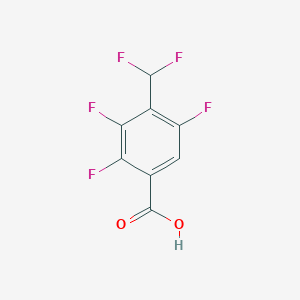

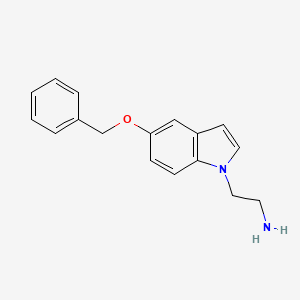

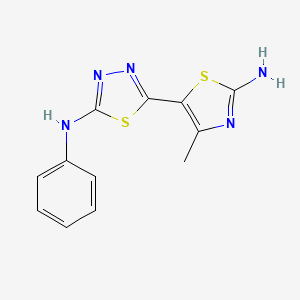

1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound is related to the field of Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators . The synthesis process is part of a broader effort to develop new compounds for the treatment or prevention of various diseases, conditions, or disorders .Chemical Reactions Analysis

The chemical reactions involving this compound are part of its role as a CCR6 receptor modulator . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- Synthesis of Fused Pyrimidinones : The compound is relevant in the synthesis of heterocyclic systems, such as derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other pyrimidine derivatives. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used for preparing fused pyrimidinones from heterocyclic α-amino compounds in acetic acid, showcasing the versatility of related structures in synthesizing complex heterocyclic systems (Stanovnik et al., 1990).

Ring Transformation Reactions

- Benzoylhydroxy-1-Pyrrolines Synthesis : Under aqueous conditions, dimethylamine, piperidine, and triethylamine catalyze the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, leading to benzoylhydroxy-1-pyrrolines and benzoylpyrroles upon acid-catalyzed dehydration. This demonstrates the potential of using dimethylamino functional groups in catalyzing significant ring transformation reactions (Mataka et al., 1992).

Antimicrobial and Cytotoxic Activity

- Heterocyclic Hybrids Based on Pyrrole Scaffolds : A series of compounds, including azetidinones, derived from the reaction involving pyrrole scaffolds, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown promising preliminary in vitro antibacterial, antifungal, and antitubercular activity, highlighting the importance of such chemical structures in developing new antimicrobial agents (Joshi et al., 2013).

Novel Heterocyclic Derivatives Synthesis

- Triazolopyridine and Pyridotriazine Derivatives : Research into the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, from starting materials similar to the specified compound, has shown potential for generating structurally diverse libraries. These derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies, and exhibit antimicrobial and antioxidant activities (Flefel et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[[1-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-22(2)16-6-3-5-14(9-16)19(27)24-12-17(13-24)25-11-15(20-21-25)10-23-8-4-7-18(23)26/h3,5-6,9,11,17H,4,7-8,10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWKDJQBNAUTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)

![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)

![N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2740290.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)